molecular formula C56H42O2Si2 B168893 1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol CAS No. 111795-33-6

1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol

Cat. No. B168893
CAS RN: 111795-33-6
M. Wt: 803.1 g/mol
InChI Key: STBZSRVMGWTCOU-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol, also known as HNTN, is a chemical compound that has been widely studied in scientific research due to its unique properties. HNTN is a derivative of naphthalene and contains both hydroxy and triphenylsilyl groups.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol is not fully understood, but it is believed to involve the interaction of the hydroxy and triphenylsilyl groups with the target molecule. The triphenylsilyl groups are thought to provide hydrophobic interactions with the target molecule, while the hydroxy group may form hydrogen bonds with the target molecule.
Biochemical and Physiological Effects:
1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol has been shown to have a number of biochemical and physiological effects, including the ability to selectively bind to certain metal ions and emit a fluorescence signal. 1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol has also been shown to have antioxidant properties and may have potential therapeutic applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol in lab experiments is its ability to selectively bind to certain metal ions and emit a strong fluorescence signal, making it a valuable tool for the detection of metal ions in biological samples. However, one limitation of using 1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are a number of future directions for research involving 1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol. One area of research involves the development of new fluorescent probes based on the structure of 1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol for the detection of other metal ions. Another area of research involves the use of 1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol as a therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol can be achieved through a multi-step process involving the reaction of naphthalene with triphenylsilyl chloride to form 1-triphenylsilylnaphthalene. This intermediate compound is then reacted with lithium diisopropylamide (LDA) and triphenylsilyl chloride to form 1-(2-triphenylsilyl-1-naphthyl)-naphthalene. Finally, the addition of lithium aluminum hydride (LiAlH4) and hydrochloric acid (HCl) to this intermediate compound results in the formation of 1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol.

Scientific Research Applications

1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research involves the use of 1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol as a fluorescent probe for the detection of metal ions. 1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit a strong fluorescence signal upon binding. This property makes 1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol a valuable tool for the detection of metal ions in biological samples.

properties

IUPAC Name

1-(2-hydroxy-3-triphenylsilylnaphthalen-1-yl)-3-triphenylsilylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H42O2Si2/c57-55-51(59(43-25-7-1-8-26-43,44-27-9-2-10-28-44)45-29-11-3-12-30-45)39-41-23-19-21-37-49(41)53(55)54-50-38-22-20-24-42(50)40-52(56(54)58)60(46-31-13-4-14-32-46,47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-40,57-58H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBZSRVMGWTCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5C(=C4O)C6=C(C(=CC7=CC=CC=C76)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H42O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327864
Record name NSC697408
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

803.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol

CAS RN

111822-69-6
Record name NSC697408
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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